molecular formula C20H36O7P2 B1235378 syn-Copalyl diphosphate

syn-Copalyl diphosphate

Cat. No.: B1235378
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-HZEYQZKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9beta,10alpha-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-).

Scientific Research Applications

Biosynthesis of Phytohormones

syn-Copalyl diphosphate serves as a precursor for gibberellins, which are vital plant hormones involved in growth regulation. Studies have shown that the enzyme this compound synthase (OsCyc1) catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP) into syn-CDP, which is then converted into gibberellins. The expression of OsCyc1 is significantly induced by environmental stressors like UV light, indicating its crucial role in adaptive responses and growth regulation under adverse conditions .

Phytoalexin Biosynthesis

In addition to gibberellins, syn-CDP is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds that protect plants from pathogens. The production of phytoalexins such as momilactones A and B is directly linked to the activity of this compound synthase. Mutations in the OsCyc1 gene have been shown to impair phytoalexin production, highlighting the importance of syn-CDP in plant defense mechanisms .

Structural and Functional Insights

Recent structural studies using X-ray crystallography and cryo-electron microscopy have provided insights into the oligomeric structures of this compound synthase. These studies revealed that tetramers are the dominant form of the enzyme in solution, although they are not necessary for enzyme activity in vitro. This structural understanding paves the way for enzyme engineering to produce specific diterpene derivatives with desired properties .

Biotechnological Applications

The manipulation of this compound synthase has potential applications in biotechnology. By altering the enzymatic pathways that utilize syn-CDP, researchers can enhance the production of valuable metabolites such as bioactive phytohormones and antimicrobial compounds. This could lead to advancements in agricultural practices by developing crops with improved stress resistance and pathogen defense capabilities .

Case Studies and Research Findings

StudyFocusFindings
Prisic et al. (2004)Phytohormone biosynthesisIdentified two distinct copalyl diphosphate synthases in rice; one involved in gibberellin biosynthesis .
Recent Structural AnalysisEnzyme structureRevealed that this compound synthase forms tetramers; important for understanding enzyme function .
Functional GenomicsPhytoalexin productionDemonstrated that mutations in OsCyc1 impair phytoalexin biosynthesis, linking syn-CDP to plant defense .

Properties

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,20-/m1/s1

InChI Key

JCAIWDXKLCEQEO-HZEYQZKKSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
syn-Copalyl diphosphate
Reactant of Route 2
syn-Copalyl diphosphate
Reactant of Route 3
syn-Copalyl diphosphate
Reactant of Route 4
Reactant of Route 4
syn-Copalyl diphosphate
Reactant of Route 5
syn-Copalyl diphosphate
Reactant of Route 6
syn-Copalyl diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.